Carvedilol phosphate anhydrous is a pharmaceutical compound derived from carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases. This compound is classified as a phosphate salt and is characterized by its anhydrous form, which has a water content below 1.3% . The discovery and development of carvedilol phosphate anhydrous aim to enhance the solubility, stability, and bioavailability of carvedilol, thereby improving its therapeutic efficacy.
The synthesis of carvedilol phosphate anhydrous typically involves the reaction of carvedilol with phosphoric acid or other phosphate-forming reagents. Several methods have been documented for this synthesis:
The synthesis process can be optimized for high yield and purity by controlling reaction conditions such as temperature, solvent choice, and reaction time. For instance, using acetone as a solvent can lead to efficient crystallization of carvedilol phosphate anhydrous due to its favorable solubility characteristics .
Carvedilol phosphate anhydrous has a complex molecular structure characterized by its functional groups that contribute to its pharmacological activity. The molecular formula for carvedilol phosphate is , with a molecular weight of approximately 504.5 g/mol. The structure consists of a carbazole moiety linked to a propanolamine side chain and a phosphate group.
Carvedilol phosphate can undergo various chemical reactions that are relevant to its pharmacokinetics and metabolism:
These reactions are significant for understanding the metabolic pathways of carvedilol phosphate in biological systems.
Carvedilol phosphate exerts its pharmacological effects primarily through dual action on adrenergic receptors:
Additionally, carvedilol exhibits antioxidant properties that contribute to its cardioprotective effects by reducing oxidative stress within cardiac tissues .
Carvedilol phosphate anhydrous has several significant applications in scientific research and clinical practice:
Through ongoing research into its properties and applications, carvedilol phosphate anhydrous continues to be a valuable compound in both clinical settings and pharmaceutical development.
Carvedilol phosphate anhydrous is a 1:1 phosphate salt of the racemic beta-blocker carvedilol, with the systematic name 1-(9H-Carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol phosphate (1:1). Its molecular formula is C₂₄H₂₉N₂O₈P, with an average molecular mass of 504.476 Da and a monoisotopic mass of 504.166153 Da [1] [3]. The compound retains the single stereocenter of the parent carvedilol molecule, which exists as a racemic mixture of R(+) and S(-) enantiomers. The phosphate anion binds to the protonated secondary amine group of the carvedilol molecule (pKa ~9.6), forming an ionic bond that significantly alters its solid-state behavior compared to the free base [2].
Structural Features:
[Carvedilol⁺] ─ [H₂PO₄]⁻ Where: Carvedilol⁺ = Protonated tertiary amine form H₂PO₄⁻ = Dihydrogen phosphate counterion
Carvedilol phosphate anhydrous exhibits distinct physicochemical properties critical to its pharmaceutical performance:
Table 1: Key Physicochemical Properties of Carvedilol Phosphate Anhydrous
Property | Value/Characterization | Conditions/Method |
---|---|---|
Solubility in water | 8.5 mg/mL | 25°C, pH 3.0 |
Solubility in buffer | <0.1 mg/mL | 25°C, pH 7.4 |
Log P (Partition coeff.) | 3.2 ± 0.1 | Octanol/water system |
Thermal decomposition | Onset: 120°C | TGA/DSC (amorphous form) |
Glass transition (Tg) | 68°C | Amorphous form (DSC) |
Hygroscopicity | Non-hygroscopic (<0.1% w/w uptake) | 25°C, 75% RH for 24h |
Solubility Profile: The phosphate salt significantly enhances aqueous solubility compared to the free base (0.58 μg/mL at pH 7.4), particularly in acidic environments relevant to gastric fluid. This property enables improved dissolution rates in oral dosage forms. The pH-dependent solubility arises from protonation of the phosphate group, with maximum solubility observed below pH 3.5 [2] [5].
Thermal Behavior: Differential scanning calorimetry (DSC) of the amorphous form shows a glass transition at 68°C followed by recrystallization exotherms and decomposition above 120°C. Crystalline polymorphs exhibit distinct endotherms corresponding to their melting points (Form G: 158°C, Form H: 162°C), followed by decomposition events [2].
Stability Considerations: The anhydrous form maintains stability when stored below 40°C at ambient humidity. However, under mechano-activation (e.g., milling) or high humidity (>75% RH), it can form esterification products with carboxylic acid-containing excipients like citric acid [6].
Carvedilol phosphate anhydrous demonstrates distinct advantages over other carvedilol forms:
Table 2: Comparative Properties of Carvedilol Forms
Property | Free Base | Phosphate Salt | Hydrochloride | Maleate Salt |
---|---|---|---|---|
Solubility (pH 1.2) | 0.8 mg/mL | 18.3 mg/mL | 15.1 mg/mL | 12.5 mg/mL |
Solubility (pH 6.8) | <0.1 μg/mL | 0.4 mg/mL | 0.3 mg/mL | 0.3 mg/mL |
Hygroscopicity | Low | Very low | Moderate | Moderate |
Melting Point | 114-116°C | Amorph: 68°C (Tg) | 158°C (dec.) | 142°C (dec.) |
Stability at 40°C/75% RH | 98% remaining | >99% remaining | 95% remaining | 92% remaining |
Bioavailability Implications: The phosphate salt's enhanced solubility in the gastric environment (pH 1-3) improves dissolution rates by >15-fold compared to the free base, contributing to more consistent oral absorption. This property underpins the development of controlled-release formulations (e.g., Coreg CR®) where consistent drug release is critical [1] [5].
Salt Selection Rationale: While hydrochloride and maleate salts also improve solubility, the phosphate salt offers superior stability against hydrolysis and polymorphism-related inconsistencies. The bulkier phosphate anion creates stronger ionic interactions, reducing molecular mobility in the solid state and thereby enhancing stability during storage and processing [2] [5].
Carvedilol phosphate anhydrous displays complex solid-state behavior with multiple crystalline polymorphs and an amorphous form:
Polymorphic Landscape: Four distinct anhydrous crystalline forms (G, H, K, Q) have been characterized:
Table 3: Characterization of Anhydrous Polymorphs
Polymorph | Distinctive PXRD Peaks (°2θ) | 13C NMR Shifts (ppm) | Thermal Behavior |
---|---|---|---|
Form G | 6.5, 9.7, 13.0, 16.0, 17.8 | 145.8, 141.7, 110.8 | Melting endotherm at 158°C |
Form H | 6.4, 6.6, 9.4, 14.5, 15.4 | 147.2, 132.5, 118.9 | Melting endotherm at 162°C |
Amorphous | Halos at 10-30° 2θ, no sharp peaks | Broadened resonances | Glass transition at 68°C |
Hydration Behavior: The anhydrous form exhibits exceptional stability against hydration, with no hydrate formation observed below 75% RH. This contrasts with carvedilol hydrochloride, which readily forms hydrates at >40% RH. The dihydrogen phosphate anion's strong self-association through O-H···O=P bonds creates a hydrophobic barrier that impedes water incorporation into the crystal lattice [5] [6].
Amorphous Form: Prepared by rapid precipitation from ethanolic solutions, the amorphous form shows enhanced dissolution rates but lower thermodynamic stability. It converts to crystalline Form G upon storage above Tg or under high humidity. The amorphous form's superior solubility (2.3-fold higher than Form G) makes it advantageous in solid dispersions for enhanced bioavailability [2].
Definitive characterization of carvedilol phosphate anhydrous employs complementary spectroscopic techniques:
Solid-State ¹³C NMR Spectroscopy:
FTIR Spectroscopy:
Powder X-ray Diffraction (PXRD):
Validation Protocol: Identity confirmation requires two complementary methods:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7